2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
CAS No.:
Cat. No.: VC14970196
Molecular Formula: C20H20N4O5
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O5 |
|---|---|
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C20H20N4O5/c1-20(2)9-14(26)19-13(25)7-12(8-15(19)29-20)28-11-18(27)21-10-17-23-22-16-5-3-4-6-24(16)17/h3-8,25H,9-11H2,1-2H3,(H,21,27) |
| Standard InChI Key | NKKHZFKLTSQZNO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCC3=NN=C4N3C=CC=C4)O)C |
Introduction
Synthesis and Chemical Reactions
The synthesis of compounds with chromenone and triazolopyridine moieties typically involves multi-step reactions. These methods require careful control of reaction conditions such as temperature and pH to yield high-purity products.
Synthesis Steps
-
Formation of Chromenone Moiety: This involves the synthesis of the chromenone ring, often through condensation reactions.
-
Introduction of Triazolopyridine Group: This step may involve coupling reactions to attach the triazolopyridine moiety to the chromenone structure.
Chemical Reactions
-
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the presence of reactive functional groups.
-
Nucleophilic Substitution: Possible reactions include nucleophilic substitution at the acetamide linkage.
Biological Activity
Compounds with chromenone and triazolopyridine structures are often studied for their potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. The biological activity of such compounds is primarily linked to their interactions with various biological targets.
Potential Applications
-
Pharmaceuticals: These compounds may be used in drug design and development targeting various biological pathways.
-
Medicinal Chemistry: Their structural complexity indicates potential utility in creating derivatives with novel properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume